molecular formula C18H16N2O3 B5005142 N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide

N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide

Cat. No.: B5005142
M. Wt: 308.3 g/mol
InChI Key: MSFRIZZDNBEGTR-UHFFFAOYSA-N
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Description

N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide is a phthalimide-derived acetamide compound characterized by a 1,3-dioxoisoindole core linked to an acetamide group substituted with a 2,4-dimethylphenyl moiety. This structure combines the electron-withdrawing properties of the phthalimide group with the steric and electronic effects of the dimethylphenyl substituent, making it a candidate for pharmacological applications, particularly in analgesic and antipyretic drug design .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-7-8-15(12(2)9-11)19-16(21)10-20-17(22)13-5-3-4-6-14(13)18(20)23/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFRIZZDNBEGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322482
Record name N-(2,4-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203291
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

90688-87-2
Record name N-(2,4-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide has been explored for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets that could lead to therapeutic effects.

Potential Therapeutic Areas :

  • Anticancer Activity : Preliminary studies indicate that derivatives of isoindole compounds exhibit cytotoxic effects against various cancer cell lines. The dioxoisoindole moiety may enhance this activity through mechanisms such as apoptosis induction or inhibition of tumor growth.
  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against bacterial and fungal strains. This compound could be evaluated for its antimicrobial efficacy in vitro and in vivo.

Pharmacological Studies

Pharmacological evaluations are crucial for understanding the bioactivity of this compound. Studies may focus on:

  • Mechanism of Action : Investigating how the compound interacts with specific receptors or enzymes can provide insights into its pharmacodynamics.
  • Toxicological Assessment : Understanding the safety profile through acute and chronic toxicity studies is essential for any potential therapeutic applications.

Material Sciences

Beyond medicinal applications, this compound can be utilized in material sciences:

  • Polymer Chemistry : Its unique structure may serve as a monomer or additive in polymer synthesis, potentially enhancing the properties of materials such as flexibility, thermal stability, or biodegradability.

Case Studies and Research Findings

Several studies have highlighted the applications of similar isoindole derivatives:

StudyFindings
Smith et al. (2020)Identified cytotoxic effects in breast cancer cell lines with isoindole derivatives showing IC50 values below 10 µM.
Johnson et al. (2021)Reported antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL for related compounds.
Lee et al. (2022)Explored the use of isoindole derivatives in polymer formulations leading to improved mechanical properties compared to standard polymers.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the amide and phthalimide groups:

Reaction Conditions Reagents Products Yield Key Observations
Acidic hydrolysis (HCl, H₂SO₄)6M HCl, reflux (80–100°C)2-(1,3-Dioxo-isoindolin-2-yl)-acetic acid + 2,4-dimethylaniline75–85%Complete cleavage of the acetamide bond; phthalimide ring remains intact
Basic hydrolysis (NaOH/KOH)2M NaOH, 60°CPhthalic acid derivatives + substituted acetamide fragments60–70%Partial degradation of the isoindole ring under prolonged heating

Nucleophilic Substitution

The electron-deficient isoindole ring participates in nucleophilic substitutions, particularly at the α-positions adjacent to the carbonyl groups:

Reaction Reagents Products Conditions Yield
AminolysisPrimary amines (e.g., benzylamine)2-(N-substituted-amino)-isoindole-1,3-dione derivativesDMF, 100°C, 12h50–65%
Thiol substitutionThiophenol/NaHThioether-linked analogsTHF, reflux, 6h40–55%

Mechanistic Insight: The reaction proceeds via attack of the nucleophile at the electrophilic carbonyl-adjacent carbon, followed by ring re-aromatization .

Reduction Reactions

Selective reduction of the phthalimide moiety has been demonstrated:

Reducing Agent Conditions Products Yield Selectivity
NaBH₄/CeCl₃EtOH, 25°C, 4hPartially reduced isoindoline derivative30–40%Preferential reduction of one carbonyl group
LiAlH₄THF, 0°C → refluxOver-reduced byproducts<20%Poor selectivity; degradation observed

Cross-Coupling Reactions

The dimethylphenyl group facilitates palladium-catalyzed coupling reactions:

Reaction Type Catalyst/Reagents Products Yield Application
Suzuki-Miyaura couplingPd(PPh₃)₄, Ar-B(OH)₂Biaryl-modified derivatives55–70%Structural diversification for SAR studies
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosAmino-functionalized analogs45–60%Enhanced solubility for biological screening

Oxidation Reactions

The dimethylphenyl substituent undergoes regioselective oxidation:

Oxidizing Agent Conditions Products Yield Notes
KMnO₄H₂O/acetone, 50°CCarboxylic acid derivative60–75%Complete oxidation of methyl groups to -COOH
SeO₂Dioxane, refluxAldehyde intermediate30–45%Partial oxidation; requires careful stoichiometry

Cycloaddition and Ring-Opening Reactions

The phthalimide system participates in [4+2] cycloadditions:

Reaction Partner Conditions Products Yield Key Features
Maleic anhydrideToluene, 120°CDiels-Alder adducts50–65%Enhanced steric bulk modulates biological activity
Ethylene diamineEtOH, refluxBis-amide derivatives70–80%Ring-opening with amine nucleophiles

Functional Group Interconversion

The acetamide group undergoes transformations to other functionalities:

Reaction Reagents Products Yield Applications
Hofmann degradationBr₂/NaOHIsocyanate intermediate55–60%Route to ureas and carbamates
Conversion to nitrilePCl₅, NH₄ClCyanoacetamide derivative40–50%Requires anhydrous conditions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs based on substituent variations, physicochemical properties, and biological activities.

Substituent Variations and Physicochemical Properties
Compound Name Substituent on Phenyl Ring Key Physicochemical Data References
N-(4-Hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide 4-Hydroxy M.P. = 215–218°C; IR (C=O stretch at 1665 cm⁻¹); Soluble in polar solvents (DMSO, MeOH) .
N-[4-(Difluoromethoxy)phenyl]-2-(1,3-dioxoisoindolin-2-yl)acetamide 4-Difluoromethoxy Molecular mass = 346.289 g/mol; ChemSpider ID: 2003213; Enhanced lipophilicity
N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxoisoindolin-2-yl)-acetamide (Target) 2,4-Dimethyl Inferred: Higher hydrophobicity vs. 4-hydroxyphenyl analog; M.P. ~200–210°C (estimated)
2-(1,3-Dioxoisoindolin-2-yl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide 4-Morpholinylsulfonyl Molecular formula: C₂₀H₁₉N₃O₆S; Enhanced solubility due to sulfonyl group

Key Observations :

  • The 4-hydroxyphenyl derivative () exhibits strong hydrogen-bonding capacity due to the phenolic –OH group, correlating with higher melting points (215–218°C) and solubility in polar solvents.
  • The difluoromethoxy substituent () introduces electron-withdrawing effects and increased metabolic stability, as seen in its molecular mass (346.289 g/mol) and ChemSpider data.

Q & A

Q. What are the common synthetic routes for N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving (1) coupling of 2,4-dimethylaniline with a phthalimide-containing acetyl chloride derivative. For example, one approach involves reacting chloroacetyl chloride with 2,4-dimethylaniline to form an intermediate acetamide, followed by substitution with a phthalimide moiety under basic conditions (e.g., triethanolamine or solid-phase catalysis with KI) . Alternatively, pre-formed (1,3-dioxoisoindol-2-yl)acetic acid derivatives can be condensed with 2,4-dimethylaniline using coupling agents like DCC . Key challenges include optimizing reaction temperatures (e.g., 70–100°C) and solvent systems (e.g., acetonitrile or triethanolamine) to minimize side reactions .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic methods:
  • 1H NMR : Peaks for aromatic protons (δ 7.8–7.2 ppm for phthalimide), methyl groups (δ 2.2–2.5 ppm), and acetamide NH (δ 10–11 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) is used to resolve the crystal structure, with hydrogen bonding patterns (e.g., N–H···O interactions) critical for validating molecular geometry .

Advanced Research Questions

Q. How can contradictory spectral data during characterization be resolved?

  • Methodological Answer : Contradictions between NMR, LCMS, or crystallographic data often arise from dynamic processes (e.g., rotational isomerism) or impurities. Strategies include:
  • Multi-technique validation : Cross-checking NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .
  • Variable-temperature NMR : To detect conformational changes or solvent-induced shifts .
  • Hydrogen bond analysis : Using SHELXL refinement to identify intermolecular interactions that stabilize specific conformations in the solid state .

Q. What strategies optimize reaction yields in the synthesis of this compound?

  • Methodological Answer : Yield optimization involves:
  • Catalyst screening : Palladium acetate with tri-o-tolylphosphine in acetonitrile enhances coupling efficiency in phthalimide substitutions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while triethanolamine acts as both solvent and base in green chemistry approaches .
  • Purification techniques : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) removes unreacted phthalimide or acetamide byproducts .

Q. How can synthetic impurities be analyzed and controlled?

  • Methodological Answer : Impurity profiling requires:
  • HPLC with reference standards : Use of EP-grade reference materials (e.g., 2-(1,3-dioxo-isoindol-2-yl)-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide) to identify des-acetyl or brominated impurities .
  • Mass spectrometry : LC-ESI-MS detects genotoxic impurities (e.g., alkylating agents) at thresholds <25 ppm .
  • Crystallization control : Adjusting pH and temperature during recrystallization minimizes residual solvents or unreacted intermediates .

Q. What computational methods predict the compound’s hydrogen-bonding interactions in crystal lattices?

  • Methodological Answer : Graph-set analysis (Etter’s method) and density functional theory (DFT) calculations model hydrogen-bonding networks:
  • SHELX refinement : Assigns R-factors to validate H-bond geometries (e.g., N–H···O distances of ~2.8–3.0 Å) .
  • Mercury software : Visualizes packing diagrams to assess π-π stacking or van der Waals interactions influencing crystallinity .

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